molecular formula C7H13NO3 B573754 L-Proline, 5-(hydroxymethyl)-, methyl ester, cis- (9CI) CAS No. 171367-33-2

L-Proline, 5-(hydroxymethyl)-, methyl ester, cis- (9CI)

Cat. No. B573754
CAS RN: 171367-33-2
M. Wt: 159.185
InChI Key: MVBWEDQLROJLNC-RITPCOANSA-N
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Description

L-Proline, 5-(hydroxymethyl)-, methyl ester, cis- (9CI), also known as cis-Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate, is a chemical compound with the molecular formula C7H13NO3 . It falls under the categories of carboxylic ester and pyrrole .


Synthesis Analysis

L-Proline, 5-(hydroxymethyl)-, methyl ester, cis- (9CI) can be used as a building block in peptide synthesis . It can also act as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea . It can also be used as a reactant to prepare prolylproline .


Molecular Structure Analysis

The molecular structure of L-Proline, 5-(hydroxymethyl)-, methyl ester, cis- (9CI) consists of 7 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 159.18 .


Chemical Reactions Analysis

L-Proline, 5-(hydroxymethyl)-, methyl ester, cis- (9CI) can participate in various chemical reactions. For instance, it can be used in the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea .


Physical And Chemical Properties Analysis

The boiling point of L-Proline, 5-(hydroxymethyl)-, methyl ester, cis- (9CI) is predicted to be 249.2±30.0 °C . The density is predicted to be 1.129±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 14.77±0.10 .

properties

IUPAC Name

methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBWEDQLROJLNC-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate

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